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Compound of Interest

Compound Name: 3-(Trifluoromethyl)pyridine

Cat. No.: B054556

CAS Number: 3796-23-4
Chemical Structure:
l~_Chemical structure of 3-(Trifluoromethyl)pyridine

This technical guide provides an in-depth overview of 3-(Trifluoromethyl)pyridine, a pivotal
fluorinated building block in the development of pharmaceuticals and agrochemicals. This
document is intended for researchers, chemists, and professionals in the field of drug discovery
and crop protection.

Core Physicochemical and Safety Data

3-(Trifluoromethyl)pyridine is a colorless to light yellow liquid. Its key properties and safety
information are summarized below.
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Property Value

Molecular Formula CeHaFsN

Molecular Weight 147.10 g/mol

CAS Number 3796-23-4

Boiling Point 113-115°C

Density 1.276 g/mL at 25 °C

Refractive Index

n20/D 1.418

Flash Point

23 °C (73.4 °F) - closed cup

Safety Information

Signal Word

Danger

Hazard Statements

H226 (Flammable liquid and vapor), H300 (Fatal
if swallowed), H315 (Causes skin irritation),
H319 (Causes serious eye irritation), H335 (May

cause respiratory irritation)

Storage Class

3 - Flammable liquids

The "Trifluoromethyl Effect" in Drug Discovery and

Agrochemicals

The trifluoromethyl (-CFs) group is a cornerstone of modern medicinal and agricultural

chemistry, and 3-(trifluoromethyl)pyridine serves as a key intermediate for its incorporation.

The unique properties of the -CFs group, often termed the "Trifluoromethyl Effect,” can

dramatically enhance the bioactivity and pharmacokinetic profile of a molecule.

Key advantages imparted by the trifluoromethyl group include:

o Enhanced Lipophilicity: The -CFs group is significantly more lipophilic than a hydrogen or

methyl group. This property can improve a molecule's ability to cross biological membranes,
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leading to better absorption, distribution, and oral bioavailability. In agrochemicals, this
translates to more effective penetration into plant tissues or insect cuticles.

 Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic
chemistry. This makes the trifluoromethyl group highly resistant to metabolic degradation,
particularly oxidative cleavage by cytochrome P450 enzymes. This increased stability leads
to a longer biological half-life, potentially reducing the required dosage and frequency of
administration.

o Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CFs moiety
can significantly alter the electron density of the pyridine ring. This can influence the pKa of
the molecule and its ability to engage in hydrogen bonding or other electrostatic interactions
with biological targets like enzymes and receptors, often leading to enhanced binding affinity
and potency.

Synthesis of Trifluoromethylpyridines: Key
Methodologies

The synthesis of 3-(trifluoromethyl)pyridine and its derivatives can be broadly categorized
into two main strategies: the halogen exchange of a trichloromethyl precursor and the direct
trifluoromethylation of the pyridine ring.

Experimental Protocols

1. Synthesis via Halogen Exchange (Halex) Reaction

This is a widely used industrial method for producing trifluoromethylpyridines. It involves the
reaction of a (trichloromethyl)pyridine with a fluoride source, typically hydrogen fluoride (HF).
The following is a representative protocol for a related compound, which illustrates the general
principles.

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-
(trichloromethyl)pyridine:

e Materials: 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(lll) chloride (0.153
g, 0.942 mmol, 5 mol%), hydrogen fluoride in pyridine solution (70%, containing 2.423 g, 85
mmol HF).
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e Procedure:

o

The starting materials are charged into a suitable autoclave.

o The autoclave is sealed and heated to 175°C overnight.

o The reaction is then cooled to 130°C and stirred for an additional 5 hours.

o After cooling to 25°C, the autoclave is carefully vented through a caustic lye scrubber.
o The crude reaction mixture is dissolved in dichloromethane.

o The organic solution is washed sequentially with 1 M aqueous NaOH and water.

o The organic phase is then dried and the solvent removed to yield the crude product, which
can be further purified by distillation[1].

2. Direct C-H Trifluoromethylation

More recent methodologies focus on the direct functionalization of the pyridine C-H bonds,
which is a more atom-economical approach. One strategy involves the activation of the pyridine
ring as an N-methylpyridinium salt.

Regioselective Direct C-H Trifluoromethylation of Pyridine:

» Materials: Pyridinium iodide salt, trifluoroacetic acid (TFA), silver carbonate (Ag2COs), N,N-
dimethylformamide (DMF).

e General Procedure:

o The pyridinium iodide salt is treated with trifluoroacetic acid in the presence of silver
carbonate in DMF.

o This method allows for the synthesis of a variety of trifluoromethylpyridines in good yield
and with excellent regioselectivity[2][3]. A key aspect of this approach is the N-
methylpyridine quaternary ammonium activation strategy, which facilitates the nucleophilic
trifluoromethylation mechanism[2][3].
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Synthetic Workflows

The following diagrams illustrate the primary synthetic routes to trifluoromethylpyridines.
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Caption: Key synthetic pathways to 3-(Trifluoromethyl)pyridine.

Logical Relationship in Bioactivity Enhancement

The incorporation of a 3-(trifluoromethyl)pyridine moiety into a lead compound follows a
logical progression to enhance its pharmacological properties.
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Caption: Logical flow of drug property enhancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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